Structurally Distinct Pharmacophore: 2-Chloro-6-dimethylamino versus 6-Chloro-9-(4-nitrobenzyl)-9H-purine
The target compound combines a 2-chloro substituent with a 6-N,N-dimethylamino electron-donating group, while the closest commercially available comparator, 6-chloro-9-(4-nitrobenzyl)-9H-purine (CAS 4230-26-6), places chlorine at the C6 position and lacks the dimethylamino functionality entirely . This regioisomeric shift alters the hydrogen-bond donor/acceptor map and modulates π-electron density across the purine core—key parameters for kinase hinge-region binding [1].
| Evidence Dimension | Substitution pattern and molecular weight |
|---|---|
| Target Compound Data | 2-Cl, 6-N(CH₃)₂, 9-(4-nitrobenzyl); MW 332.75 g/mol |
| Comparator Or Baseline | 6-Cl, 6-H, 9-(4-nitrobenzyl); MW 289.68 g/mol |
| Quantified Difference | ΔMW 43.07 g/mol; different chlorine position and presence of dimethylamino group |
| Conditions | Structural comparison based on IUPAC nomenclature and vendor specifications |
Why This Matters
The 2-chloro-6-alkylamino motif is a recognized hinge-binding pharmacophore in cyclin-dependent kinase inhibitors, whereas 6-chloro purines are typically employed as electrophilic intermediates for nucleophilic aromatic substitution, impacting the intended application.
- [1] Legraverend, M., & Grierson, D. S. (2006). The purines: potent and versatile small molecule inhibitors and modulators of key biological targets. Bioorganic & Medicinal Chemistry, 14(12), 3987–4013. View Source
